2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
Description
2-Fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-nitrobenzenesulfonyl group. The fluorine atom at the ortho position of the benzamide and the electron-withdrawing nitro group on the sulfonyl moiety contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to thiazolide anti-infectives like nitazoxanide, which target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
Properties
IUPAC Name |
2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYYNKGZDDRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency. The process would involve careful control of temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include tin (Sn) and hydrochloric acid (HCl).
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of nitroso compounds or nitrates.
Reduction: : Formation of aniline derivatives.
Substitution: : Formation of different fluorinated or non-fluorinated benzamide derivatives.
Scientific Research Applications
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Nitazoxanide and Derivatives
- Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares the thiazole-benzamide framework but replaces the sulfonyl group with an acetyloxy substituent. It exhibits broad anti-infective activity via PFOR inhibition .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This derivative substitutes the nitrobenzenesulfonyl group with chlorine and adds a second fluorine on the benzamide.
STK122203
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
- This analogue replaces the 2-fluorobenzamide with a 4-phenoxybenzamide group.
Physicochemical Properties
| Compound | Substituents (Thiazole/Benzamide) | LogP* | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Title Compound | 4-Nitrobenzenesulfonyl/2-F | 3.1 | 12.5 | 443 (decomp.) |
| Nitazoxanide | Acetyloxy/5-Nitro | 2.8 | 28.0 | 202–204 |
| STK122203 | 4-Methylphenyl/2-F | 3.5 | 8.2 | 398 |
| N-(5-Chloro-thiazol-2-yl)-2,4-F₂ | Cl/2,4-F₂ | 3.3 | 10.7 | 427 |
*Predicted using QikProp (Schrödinger).
- Key Observations :
- The nitrobenzenesulfonyl group in the title compound increases polarity (lower LogP) compared to STK122203 but reduces solubility relative to nitazoxanide, likely due to stronger crystal lattice interactions .
- The higher melting point (443°C) suggests robust intermolecular hydrogen bonding, as observed in crystal structures of related benzamide-thiazoles .
Research Findings and Implications
- Crystal Packing : The title compound’s planar amide group and hydrogen-bonding network (N–H···N and C–H···O interactions) stabilize dimeric structures, as seen in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide (). The nitrobenzenesulfonyl group may introduce additional π-π stacking or dipole interactions, influencing crystallinity .
- Enzyme Inhibition : Nitazoxanide’s anti-PFOR activity correlates with its nitro group’s electron-withdrawing effects. The title compound’s nitrobenzenesulfonyl group could similarly polarize the thiazole ring, enhancing binding to PFOR’s active site .
Biological Activity
2-Fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the nitro group and the sulfonamide moiety enhances its reactivity and potential for binding to proteins involved in disease pathways.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide structures exhibit significant anticancer properties. For instance, in vitro assays have shown that related compounds demonstrate antiproliferative effects against various cancer cell lines, including those from lung, breast, and leukemia cancers.
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (μM) | Activity Description |
|---|---|---|---|
| Compound A | CCRF-CEM | 5.0 | Selective against leukemia |
| Compound B | A498 | 10.0 | Moderate activity in renal cancer |
| Compound C | MCF7 | 3.5 | High activity in breast cancer |
Structure-Activity Relationship (SAR)
Research has elucidated the structure-activity relationship of thiazole-based compounds. Modifications to the thiazole ring or substituents on the benzene ring can significantly alter their biological activity. For example, the introduction of electron-withdrawing groups such as nitro can enhance anticancer activity by increasing lipophilicity and improving cellular uptake.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the efficacy of a similar thiazole derivative against a panel of 60 human cancer cell lines. The compound demonstrated broad-spectrum activity with GI50 values ranging from 2.02 to 7.82 μM across different cell lines, indicating its potential as a lead compound for further development.
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The results suggested that compounds like this compound may trigger mitochondrial pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
